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Cat. No.: B13439095 Get Quote

An in-depth technical guide on the toxicological and hygienic properties of the fungicide

Fluoxapiprolin, designed for researchers, scientists, and drug development professionals.

Fluoxapiprolin, a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, has

demonstrated significant efficacy against a wide range of oomycete fungi.[1] Developed by

Bayer Crop Science, its unique mode of action as an oxysterol-binding protein inhibitor

(OSBPI) sets it apart from many existing fungicides.[2][3] This guide provides a comprehensive

overview of the toxicological and hygienic properties of Fluoxapiprolin, presenting key data in

a structured format, detailing experimental methodologies, and visualizing complex biological

pathways to support further research and development.

Toxicological Profile
Fluoxapiprolin has been subjected to a comprehensive battery of toxicological studies to

characterize its potential hazards to human health. The data consistently demonstrate a low

order of acute toxicity and a lack of significant adverse effects in subchronic, chronic,

reproductive, and developmental studies at doses relevant to human exposure.

Acute Toxicity
Fluoxapiprolin exhibits low acute toxicity via the oral, dermal, and inhalation routes of

exposure.[1] In studies conducted in accordance with OECD guidelines, the acute oral and

dermal LD50 in rats were found to be greater than 2000 mg/kg body weight, with no clinical

signs of toxicity observed.[4] The acute inhalation LC50 (4-hour) in rats was determined to be
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greater than 2.11 mg/L, with no mortality reported.[4] While it is not a skin irritant in rabbits, it is

considered slightly irritating to the eyes.[1] Fluoxapiprolin did not show potential for skin

sensitization in a mouse local lymph node assay (LLNA).[1]

Table 1: Acute Toxicity of Fluoxapiprolin

Study Species Route Value
Classificati
on

Reference

Acute Oral

Toxicity
Rat Oral

LD50 > 2000

mg/kg bw
Low [4]

Acute Dermal

Toxicity
Rat Dermal

LD50 > 2000

mg/kg bw
Low [4]

Acute

Inhalation

Toxicity

Rat Inhalation
LC50 > 2.11

mg/L (4-hr)
Low [4]

Skin Irritation Rabbit Dermal Not an irritant - [1]

Eye Irritation Rabbit Ocular
Slightly

irritating
- [1]

Skin

Sensitization
Mouse Dermal

Non-

sensitizer
- [1]

Subchronic and Chronic Toxicity
Repeated dose and subchronic toxicity studies in rats, mice, and dogs have shown no adverse

effects of Fluoxapiprolin.[1] Oral No-Observed-Adverse-Effect Levels (NOAELs) were

established at the highest doses tested, which were 891 mg/kg bw/day in male rats, 882 mg/kg

bw/day in male mice (90-day study), and 892 mg/kg bw/day in male dogs.[1] In a 2-year

chronic toxicity and carcinogenicity study in rats, the NOAEL for both systemic toxicity and

carcinogenicity was established at the highest dose tested, which was 288 mg/kg bw/day for

males and 374 mg/kg bw/day for females.[1]

Fluoxapiprolin was not found to be carcinogenic in an 18-month study in mice at dietary doses

up to 278 mg/kg bw/day in males and 317 mg/kg bw/day in females.[1]
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Table 2: Subchronic and Chronic Toxicity of Fluoxapiprolin

Study Duration Species
NOAEL (mg/kg
bw/day)

Effects
Observed at
Higher Doses

Reference

90-Day Rat (male) 891
No adverse

effects observed
[1]

90-Day Mouse (male) 882
No adverse

effects observed
[1]

90-Day Dog (male) 892
No adverse

effects observed
[1]

2-Year Rat (male) 288

No treatment-

related adverse

effects

[1]

2-Year Rat (female) 374

No treatment-

related adverse

effects

[1]

18-Month Mouse (male) 278 Not carcinogenic [1]

18-Month Mouse (female) 317 Not carcinogenic [1]

Reproductive and Developmental Toxicity
Fluoxapiprolin has demonstrated no evidence of reproductive or developmental toxicity. In a

two-generation reproductive toxicity study in rats, the reproductive NOAEL was established at

262 mg/kg bw/day, the highest dose tested.[1] Similarly, in developmental toxicity studies in

both rats and rabbits, the NOAELs for maternal and developmental toxicity were established at

the limit dose of 1000 mg/kg bw/day, with no treatment-related adverse effects observed.[1]

Table 3: Reproductive and Developmental Toxicity of Fluoxapiprolin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b13439095?utm_src=pdf-body
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.benchchem.com/product/b13439095?utm_src=pdf-body
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.apvma.gov.au/sites/default/files/publication/98651-public_release_summary_on_the_evaluation_of_the_new_active_constituent_fluoxapiprolin_in_the_product_xivana_prime_20_sc_fungicide.pdf
https://www.benchchem.com/product/b13439095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Type Species
NOAEL (mg/kg
bw/day)

Key Findings Reference

Two-Generation

Reproduction
Rat 262

No effects on

reproductive

performance

[1]

Developmental

Toxicity
Rat 1000

No maternal or

developmental

effects

[1]

Developmental

Toxicity
Rabbit 1000

No maternal or

developmental

effects

[1]

Genotoxicity and Neurotoxicity
A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted on

Fluoxapiprolin, and all results were negative, indicating no genotoxic potential.[1]

Furthermore, there is no evidence of neurotoxicity in the available database. In an acute

neurotoxicity study in rats, the NOAEL for neurotoxicity was 2000 mg/kg bw (the highest dose

tested), and the NOAEL for general toxicity was 1000 mg/kg bw, based on a slight reduction in

body weight gain.[1][2]

Hygienic Properties
The hygienic properties of a compound are critical for ensuring the safety of individuals who

may come into contact with it, particularly in occupational settings.

Occupational Exposure
A quantitative occupational risk assessment for Fluoxapiprolin was considered unnecessary

by regulatory bodies due to its low dermal toxicity.[1][5] A short-term dermal toxicity study in

rats showed no adverse effects at the limit dose of 1000 mg/kg bw/day.[1] This, combined with

the low application rates and frequency of use, suggests that occupational exposure is likely to

be very low.[1]
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While specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits

(PELs) or Threshold Limit Values (TLVs) have not been established, the concept of an

Acceptable Operator Exposure Level (AOEL) is used in the risk assessment of pesticides. The

AOEL is the maximum amount of an active substance to which an operator may be exposed

without any adverse health effects.[6][7] Given the low toxicity profile of Fluoxapiprolin, a

qualitative risk assessment has been deemed sufficient, and no risks of concern for

occupational handlers have been identified.[5]

Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) for Fluoxapiprolin has been established at 3 mg/kg bw/day.

[1] This value is based on the kinetically derived maximum dose of 250 to 300 mg/kg bw/day,

which is related to the saturation of oral absorption rather than an overt biologically adverse

effect, making the ADI a conservative value.[1]

Experimental Protocols
The toxicological evaluation of Fluoxapiprolin was conducted following internationally

recognized guidelines, primarily those established by the Organisation for Economic Co-

operation and Development (OECD). The following sections provide an overview of the

probable methodologies employed in the key studies.

Acute Oral Toxicity (Following OECD Guideline 423)
The acute oral toxicity of Fluoxapiprolin was likely assessed using the Acute Toxic Class

Method. This stepwise procedure involves dosing a small number of animals (typically female

rats) with a starting dose and observing them for a defined period (usually 14 days) for signs of

toxicity and mortality.[4][8][9][10] Based on the outcome, the dose for the next group of animals

is adjusted up or down. Key parameters recorded include clinical signs, body weight changes,

and gross pathological findings at necropsy.[4][8]

Step 1 Step 2 Step 3

Start: Dose Group 1
(3 female rats) Dose at 2000 mg/kg bw Observe for 14 days

(mortality, clinical signs, body weight) Gross Necropsy Determine LD50 cutoff
and GHS Classification
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Click to download full resolution via product page

Acute Oral Toxicity Study Workflow (OECD 423)

90-Day Subchronic Oral Toxicity (Following OECD
Guideline 408)
This study is designed to provide information on the potential health hazards arising from

repeated exposure over a prolonged period.[11][12][13][14][15] Typically, the test substance is

administered daily to groups of rodents (e.g., rats) at three or more dose levels for 90 days. A

control group receives the vehicle only. Key endpoints evaluated include:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.

Hematology and Clinical Biochemistry: Blood samples are analyzed at termination.

Urinalysis: Conducted at termination.

Ophthalmology: Examinations performed before and after the study.

Gross Necropsy and Histopathology: All animals are subjected to a full necropsy, and a

comprehensive set of tissues is examined microscopically.

2-Year Chronic Toxicity/Carcinogenicity (Following
OECD Guideline 453)
This long-term study assesses both chronic toxicity and carcinogenic potential.[16][17][18][19]

The test substance is administered daily in the diet to groups of rodents (usually rats) for 24

months. The study design is similar to the 90-day study but with a longer duration and a

primary focus on neoplastic lesions. Key parameters are similar to the 90-day study, with an

emphasis on detailed histopathological examination of all organs and tissues for evidence of

tumors.

Two-Generation Reproductive Toxicity (Following OECD
Guideline 416)
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This study evaluates the potential effects of a substance on reproductive performance and the

development of offspring.[20][21][22][23][24] The test substance is administered to parental (P)

generation animals before mating, during mating, gestation, and lactation. The first-generation

(F1) offspring are then selected and also exposed to the substance through maturity, mating,

and the production of a second generation (F2). A wide range of endpoints are assessed,

including:

Parental Animals: Mating performance, fertility, gestation length, and clinical signs.

Offspring: Viability, growth, and development until weaning.

Reproductive Organs: Histopathological examination of the reproductive organs of the P and

F1 generations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.oecd.org/en/publications/test-no-416-two-generation-reproduction-toxicity_9789264070868-en.html
https://www.ecetoc.org/wp-content/uploads/2021/10/MON-031.pdf
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/fr/c/1186761/
https://www.ecetoc.org/wp-content/uploads/2014/08/DOC-0451.pdf
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13439095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


F2 Generation Production

Parental (P) Generation
(Male & Female Rats)

Pre-mating
Dosing

First (F1) Generation Offspring

Second (F2) Generation Offspring

Select F1 for
Second Generation

Mating

Gestation

Lactation

Repeat Dosing
and Mating Cycle

Click to download full resolution via product page

Two-Generation Reproductive Toxicity Study Design
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Mode of Action: Oxysterol-Binding Protein Inhibition
Fluoxapiprolin's fungicidal activity stems from its ability to inhibit oxysterol-binding proteins

(OSBPs) in oomycetes.[25][26][27] OSBPs are a conserved family of lipid transfer proteins that

play a crucial role in intracellular lipid transport, particularly the exchange of sterols and

phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic

reticulum and other organelles like the Golgi apparatus and plasma membrane.[28][29][30]

By inhibiting OSBP, Fluoxapiprolin disrupts several vital cellular processes in the fungus,

including:

Lipid Homeostasis: The proper distribution and balance of lipids within the cell are

compromised.[2]

Membrane Integrity: The maintenance of cellular membranes is impaired.[25]

Vesicular Trafficking and Signaling: The transport of molecules within the cell and cellular

communication are disrupted.[28]

This multifaceted disruption of essential cellular functions ultimately leads to the cessation of

fungal growth and development.[27]
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Mode of Action of Fluoxapiprolin via OSBP Inhibition

Conclusion
The comprehensive toxicological and hygienic assessment of Fluoxapiprolin reveals a

favorable safety profile. With low acute toxicity, no significant findings in chronic, reproductive,

or developmental studies at relevant doses, and a lack of genotoxic or neurotoxic potential,

Fluoxapiprolin presents a low risk to human health when used according to label directions.

The qualitative approach to occupational risk assessment is supported by its low dermal

toxicity. The established ADI provides a conservative margin of safety for dietary exposure.

Understanding its specific mode of action as an OSBP inhibitor provides a clear rationale for its

fungicidal activity and a basis for future research into this class of compounds. This technical
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guide serves as a foundational resource for scientists and professionals engaged in the

ongoing evaluation and development of agricultural and pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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